molecular formula C17H20ClN3O3 B12266828 6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B12266828
M. Wt: 349.8 g/mol
InChI Key: AMLFFPWLJQIXEP-UHFFFAOYSA-N
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Description

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a chloro group and a piperidine ring attached via a morpholine-4-carbonyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzoxazole core.

    Morpholine-4-carbonyl Linker: The final step involves the coupling of the morpholine-4-carbonyl group to the piperidine ring, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole: Similar structure but with a benzothiazole core.

    6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzimidazole: Similar structure but with a benzimidazole core.

Uniqueness

6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20ClN3O3

Molecular Weight

349.8 g/mol

IUPAC Name

[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H20ClN3O3/c18-13-3-4-14-15(10-13)24-17(19-14)21-5-1-2-12(11-21)16(22)20-6-8-23-9-7-20/h3-4,10,12H,1-2,5-9,11H2

InChI Key

AMLFFPWLJQIXEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)C(=O)N4CCOCC4

Origin of Product

United States

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